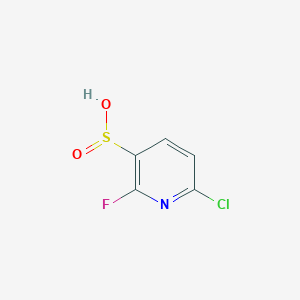

![molecular formula C18H13ClN4OS B2857029 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide CAS No. 671199-24-9](/img/structure/B2857029.png)

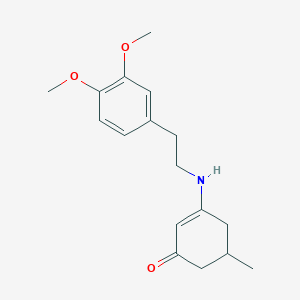

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoloquinazolines are a class of compounds that have been studied for their potential therapeutic applications . They are known to interact with various biological targets and have shown promise in the treatment of cancer .

Synthesis Analysis

While specific synthesis methods for “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide” are not available, triazoloquinazoline derivatives have been synthesized and evaluated for their biological activity .

Molecular Structure Analysis

Molecular docking studies have been performed on triazoloquinazoline derivatives to investigate their binding affinities towards the active site of histone acetyltransferase PCAF .

Chemical Reactions Analysis

Triazoloquinazoline derivatives have been designed and synthesized for their anticancer activity against various human cancer cell lines .

Scientific Research Applications

Quinoline and Triazole Chemistry in Medicinal Research

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including triazole-infused compounds, are recognized for their anticorrosive properties. The polar substituents like hydroxyl, methoxy, amino, and nitro groups in these derivatives facilitate the formation of stable chelating complexes with metallic surfaces, offering significant protection against corrosion. This application underscores the potential of such compounds in industrial applications where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Antiplasmodial Activity

Derivatives of quinoline and triazole have been investigated for their potential against malaria. The combination of triazole and quinoline moieties has been explored to develop new substances that may overcome resistance in malaria therapy, highlighting the ongoing search for more effective antimalarial agents (Graciano et al., 2021).

Biological Significance in Drug Discovery

The bioactive compounds derived from medicinal plants used against leishmaniasis include quinoline alkaloids, demonstrating the diversity of applications for quinoline and triazole derivatives in addressing parasitic diseases. This reflects the broader potential of these compounds in the development of new therapeutic agents (Akendengué, Ngou-Milama, Laurens, & Hocquemiller, 1999).

Anti-S. aureus Activity

The fight against antibiotic-resistant strains of Staphylococcus aureus has led to the exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids. These compounds have shown promise as potential agents against this challenging bacterial pathogen, demonstrating the critical role of chemical synthesis in addressing antibiotic resistance (Li & Zhang, 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKVMHVAFLSLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2856949.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)

![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2856963.png)

![3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2856966.png)

![2-chloro-N-{2-methyl-1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]propyl}acetamide](/img/structure/B2856968.png)